molecular formula C18H18N4O5S2 B6526959 N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide CAS No. 893153-21-4

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide

Cat. No. B6526959
M. Wt: 434.5 g/mol
InChI Key: KNHXHOVLVPWVDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for your compound, furan derivatives can be prepared by reacting furfuryl alcohol with thiourea in hydrochloric acid via an intermediate isothiouronium salt which is hydrolyzed to the thiol by heating with sodium hydroxide2.



Molecular Structure Analysis

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a carbamoyl group and a sulfanyl group3.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the literature. However, furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not available in the literature. However, furan derivatives generally have properties such as a planar structure, the ability to participate in hydrogen bonding, and good pharmacokinetic characteristics1.


Safety And Hazards

The safety and hazards associated with this specific compound are not known. However, like all chemicals, it should be handled with care, following appropriate safety procedures3.


Future Directions

As this appears to be a novel compound, future research could focus on synthesizing the compound and studying its physical and chemical properties, as well as its potential biological activity.


properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-25-13-6-5-11(8-14(13)26-2)16(24)20-17-21-22-18(29-17)28-10-15(23)19-9-12-4-3-7-27-12/h3-8H,9-10H2,1-2H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHXHOVLVPWVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide

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